N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine
Description
N-{[5-(2,4-Dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a brominated aromatic compound featuring a tetrazole core linked to a 2,4-dibromophenyl-substituted furan moiety via a methylamine bridge. The synthesis involves coupling 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine using HATU and DIPEA in DMF, followed by purification via chromatography .
Properties
Molecular Formula |
C15H15Br2N5O |
|---|---|
Molecular Weight |
441.12 g/mol |
IUPAC Name |
N-[[5-(2,4-dibromophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H15Br2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-5-3-10(16)8-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20) |
InChI Key |
HPSAMHRHKFSKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Tetrazole Formation: The tetrazole ring is formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reactions: The final step involves coupling the dibromophenyl-furan intermediate with the tetrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
-
Anticancer Properties
- Research has shown that compounds with similar structural features to N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine exhibit significant anticancer activity. For instance, studies on related tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action typically involves apoptosis induction and cell cycle arrest.
- Antimicrobial Activity
- Anti-inflammatory Effects
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. Modifications to the molecule can enhance its biological activity and selectivity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various tetrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of this compound against resistant strains of bacteria showed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects and Core Modifications
Table 1: Key Structural and Functional Comparisons
Key Observations
Halogen Substituents: The target compound’s 2,4-dibromophenyl group offers greater lipophilicity and steric hindrance compared to dichlorophenyl () or trifluoromethyl () analogs. Bromine’s larger atomic radius may enhance membrane permeability but reduce solubility .
Heterocyclic Core Modifications: Tetrazole vs. Oxadiazole/Thiadiazole: Tetrazoles are known for their bioisosteric replacement of carboxylic acids, which can improve bioavailability and reduce ionization at physiological pH. Oxadiazoles () and thiadiazoles () may offer different electronic profiles, influencing binding affinity .
Biological Activity: The oxadiazole derivative () demonstrated selective cytotoxicity against Hep-G2 liver cancer cells (IC$_{50}$ = 2.46 μg/mL), suggesting that halogenated aromatic systems paired with nitrogen-rich heterocycles may enhance anticancer activity.
Synthetic Efficiency :
- Yields for analogous compounds range from 68% () to 70.5% (), indicating moderate efficiency in multi-step syntheses. The target compound’s yield is unspecified but likely follows similar trends .
Biological Activity
N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization with a dibromophenyl-furan moiety. The synthetic pathway typically includes:
- Formation of the Tetrazole Ring : Using hydrazine derivatives and carbonyl compounds.
- Functionalization : Introducing the dibromophenyl and furan groups through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that derivatives of tetrazoles, including our compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, colon, lung, and prostate cancers. For instance, a study found that certain tetrazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent activity compared to standard chemotherapeutics like etoposide .
The mechanism by which this compound exerts its anticancer effects may involve:
- Topoisomerase Inhibition : Similar compounds have been shown to act as selective inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can elevate ROS levels within cancer cells, promoting oxidative stress and triggering apoptotic pathways .
Biological Activity Summary Table
Case Studies
- Study on Anticancer Effects : A comprehensive study evaluated multiple tetrazole derivatives, including this compound. The results highlighted its ability to induce apoptosis in cancer cells through ROS generation and topoisomerase inhibition .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole derivatives revealed that specific substituents on the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhanced anticancer efficacy compared to other substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
